N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide
Overview
Description
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide, also known as AZ5104, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the class of sulphonamides and has a molecular weight of 423.54 g/mol.
Mechanism of Action
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide inhibits the activity of a class of enzymes called histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which results in the activation of genes that are involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, this compound has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide is its specificity for HDACs, which makes it a useful tool for studying the role of HDACs in various biological processes. However, its low solubility in aqueous solutions can make it difficult to use in certain experiments. In addition, its potential toxicity and off-target effects need to be carefully evaluated before use in vivo.
Future Directions
There are several future directions for the study of N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide. One potential direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is the study of the combination of this compound with other anti-cancer drugs to enhance its efficacy. Furthermore, the evaluation of the safety and efficacy of this compound in animal models and clinical trials is needed to determine its potential as a therapeutic agent.
Scientific Research Applications
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the growth of cancer cells and has potential as an anti-cancer drug. In addition, this compound has been studied for its anti-inflammatory properties and has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-20(21-13-6-1-2-7-14-21)16-22(17-9-8-10-18(15-17)23(25)26)29(27,28)19-11-4-3-5-12-19/h3-5,8-12,15H,1-2,6-7,13-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOXITIZGFTLGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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